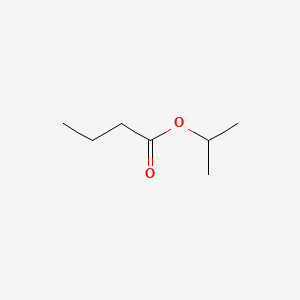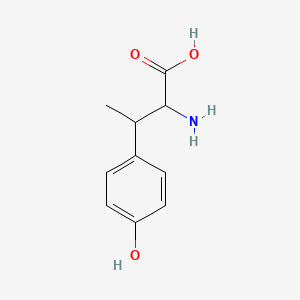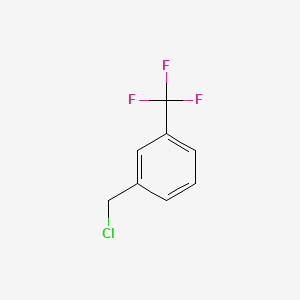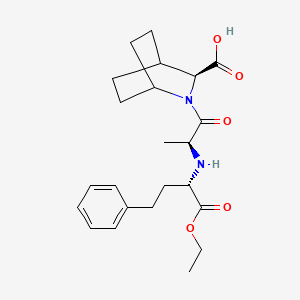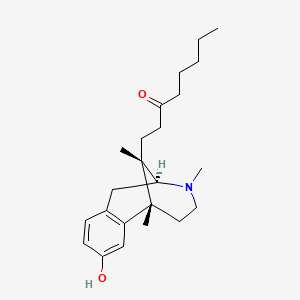
gamma-Dodecalactone
Overview
Description
Gamma-Dodecalactone is a lactone and aroma compound with the chemical formula C₁₂H₂₂O₂. It is known for its intense peach-like aroma and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .
Mechanism of Action
Target of Action
Gamma-Dodecalactone, also known as 4-Dodecanolide, is a volatile organic compound (VOC) that is naturally present in many fruits . It primarily targets the olfactory receptors of certain insects, acting as a repellent .
Mode of Action
It is known to interact with the olfactory receptors of insects, causing a repellent effect . In addition, it has been suggested that the oxygen atom in the lactone could be introduced by several mechanisms, including the reduction of oxo acids by NAD-linked reductases, hydration of unsaturated fatty acids, epoxidation and hydrolysis of unsaturated fatty acids, or reduction of hydroperoxides .
Biochemical Analysis
Biochemical Properties
Gamma-Dodecalactone plays a crucial role in biochemical reactions, particularly in the context of flavor biosynthesis in fruits. It interacts with several enzymes and proteins during its formation and degradation. Additionally, cytochrome P450 hydroxylases, such as FaFAH1, are involved in the hydroxylation processes that lead to the formation of this compound . These interactions highlight the compound’s integration into complex biochemical pathways.
Cellular Effects
This compound influences various cellular processes, particularly in plant cells where it is synthesized. It has been observed to affect cell signaling pathways and gene expression related to fruit ripening. For instance, the presence of this compound correlates with the expression of genes involved in the biosynthesis of volatile organic compounds, which are crucial for the aroma profile of ripening fruits . This compound also impacts cellular metabolism by modulating the levels of other metabolites involved in flavor biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The enzyme FaFAD1 catalyzes the conversion of oleic acid to linoleic acid, a precursor in the biosynthetic pathway of this compound . This conversion involves the introduction of a double bond, which is a critical step in the formation of the lactone ring structure. Additionally, this compound may act as an inhibitor or activator of certain enzymes, influencing their activity and thereby altering metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that lactones, including this compound, tend to polymerize over time, leading to increased viscosity and potential phase shifts in solutions . This polymerization can affect the compound’s bioavailability and its long-term effects on cellular function. In in vitro studies, the stability of this compound is crucial for maintaining its activity and ensuring consistent experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it may exhibit beneficial effects, such as enhancing flavor profiles in food products. At higher doses, this compound can exhibit toxic or adverse effects. For instance, studies on mosquitoes have shown that this compound has larvicidal properties at certain concentrations, indicating its potential toxicity at higher doses . Understanding the dosage effects is essential for its safe application in various industries.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. The biosynthesis of this compound involves the conversion of fatty acids through a series of enzymatic reactions, including desaturation and hydroxylation . Enzymes such as FaFAD1 and cytochrome P450 hydroxylases play critical roles in these pathways. The compound’s involvement in these metabolic processes highlights its importance in the overall metabolic flux and the production of flavor compounds in fruits.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites where it can exert its biochemical effects. The distribution of this compound within plant tissues is crucial for its role in flavor biosynthesis, as it needs to be localized in specific cellular compartments to participate in the relevant metabolic pathways .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. In plant cells, it is often found in the cytoplasm and may be associated with organelles involved in fatty acid metabolism, such as the endoplasmic reticulum . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper placement within the cell. This localization is essential for its participation in the biosynthesis of volatile organic compounds and the overall flavor profile of fruits.
Preparation Methods
Gamma-Dodecalactone can be synthesized through the biotransformation of ricinoleic acid, which is derived from castor oil triglycerides. The production process involves the use of microorganisms such as Yarrowia lipolytica. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. Under these conditions, about 2.93 ± 0.33 g/L of this compound can be obtained .
Chemical Reactions Analysis
Gamma-Dodecalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form this compound epoxide using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to form this compound alcohol using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Gamma-Dodecalactone has a wide range of scientific research applications:
Chemistry: It is used as a flavoring agent in the formulation of various food and beverage products.
Biology: this compound is studied for its role in the biosynthesis of volatile organic compounds in fruits.
Medicine: It is investigated for its potential use in pharmaceutical formulations due to its pleasant aroma.
Industry: This compound is used in the production of personal care products, household goods, and fragrances
Comparison with Similar Compounds
Gamma-Dodecalactone is similar to other lactones such as gamma-Decalactone and delta-Dodecalactone. These compounds also have peach-like aromas and are used in similar applications. this compound is unique due to its specific chemical structure and the intensity of its aroma. Other similar compounds include:
Gamma-Decalactone: Known for its peach aroma and used in flavor formulations.
Delta-Dodecalactone: Exhibits a similar aroma profile and is used in various industrial applications
Properties
IUPAC Name |
5-octyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCZPLRVAWXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047190 | |
| Record name | gamma-Dodecalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a fruity, peach-like, pear-like odour | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.933-0.938 | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2305-05-7, 57084-18-1 | |
| Record name | γ-Dodecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Dodecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Dodecalactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Dodecalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-5-octylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-DODECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9N4581LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | xi-Dihydro-5-octyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



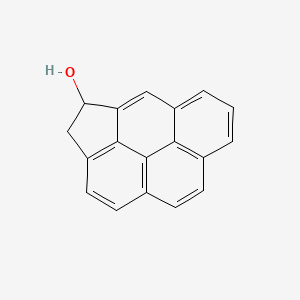
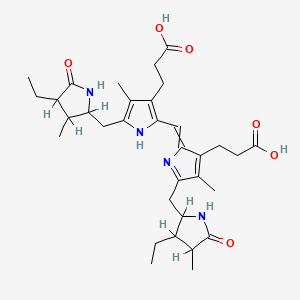
![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)
